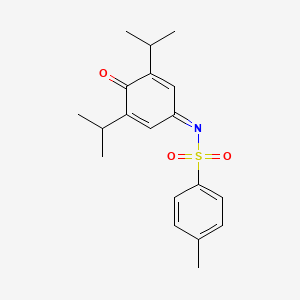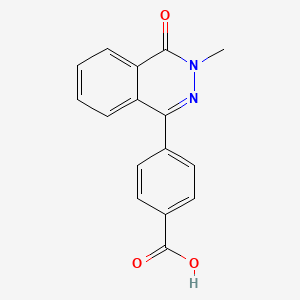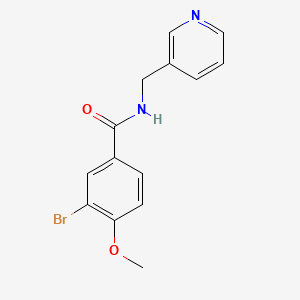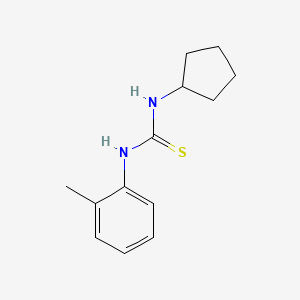
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its unique properties and potential applications in scientific research. DIDS is a member of the class of compounds known as anion transport inhibitors, which are compounds that interfere with the transport of anions across cell membranes.
作用机制
The mechanism of action of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide involves the inhibition of anion transport across cell membranes. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide binds to the anion transporters and prevents the transport of anions across the membrane. This results in a disruption of the balance of anions across the membrane, which can have a variety of physiological effects depending on the specific transporter being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide depend on the specific anion transporter being inhibited. For example, inhibition of the Cl-/HCO3- exchanger can lead to acidification of the cytoplasm and disruption of intracellular pH regulation. Inhibition of the Cl-/OH- exchanger can lead to changes in the pH of the extracellular fluid and disruption of acid-base balance. Inhibition of the Cl-/NO3- exchanger can lead to changes in neuronal signaling and neurotransmitter release.
实验室实验的优点和局限性
One advantage of using N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide in lab experiments is its specificity for anion transporters. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been shown to selectively inhibit certain anion transporters without affecting others, which allows for more precise studies of the specific transporters being targeted. However, one limitation of using N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide is its potential for off-target effects. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been shown to interact with other proteins and enzymes in addition to anion transporters, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide and related compounds. One area of interest is the development of more specific and potent anion transport inhibitors for use in both basic research and therapeutic applications. Another area of interest is the identification of new anion transporters and the development of tools to study their function and regulation. Additionally, there is a need for further studies on the potential off-target effects of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide and related compounds to better understand their mechanisms of action and potential limitations in experimental applications.
合成方法
The synthesis of N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with cyclohexadienone in the presence of a base to form the final product, N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide.
科学研究应用
N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research as a tool to study the transport of anions across cell membranes. It has been shown to inhibit the activity of several anion transporters, including the Cl-/HCO3- exchanger, the Cl-/OH- exchanger, and the Cl-/NO3- exchanger. N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide has also been used to study the role of anion transporters in various physiological processes, such as acid-base balance, fluid secretion, and neuronal signaling.
属性
IUPAC Name |
4-methyl-N-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)20-24(22,23)16-8-6-14(5)7-9-16/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHJGXAPPCQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[4-oxo-3,5-bis(propan-2-YL)cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)


![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)